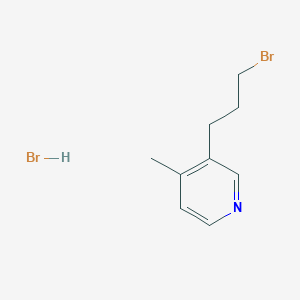

3-(3-Bromopropyl)-4-methylpyridine;hydrobromide

Description

3-(3-Bromopropyl)-4-methylpyridine hydrobromide (CAS: 1504422-93-8; molecular formula: C₉H₁₂BrN·HBr) is a brominated pyridine derivative widely used as a pharmaceutical intermediate . Its synthesis involves the quaternization of 4-methylpyridine with 1,3-dibromopropane, yielding N-(3-bromopropyl)-4-methylpyridinium bromide, which is further reacted to form complex heterocyclic structures . This compound is pivotal in synthesizing bicationic dyes for visible light-induced polymerization and other advanced materials .

Propriétés

IUPAC Name |

3-(3-bromopropyl)-4-methylpyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.BrH/c1-8-4-6-11-7-9(8)3-2-5-10;/h4,6-7H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGHNLGLCZSIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CCCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide typically involves the alkylation of 4-methylpyridine with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like acetonitrile or dimethylformamide to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Bromopropyl)-4-methylpyridine;hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 4-methylpyridine.

Oxidation: Products include 4-methylpyridine-3-carboxylic acid or 4-methylpyridine-3-carbaldehyde.

Reduction: Products include 4-methylpiperidine derivatives.

Applications De Recherche Scientifique

3-(3-Bromopropyl)-4-methylpyridine;hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide involves its interaction with nucleophiles and electrophiles. The bromopropyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions and other molecules.

Comparaison Avec Des Composés Similaires

(a) 4-(3-Bromopropyl)pyridine Hydrobromide (CAS: Unspecified)

- Structure : Differs in the bromopropyl substitution position (4- vs. 3-position on pyridine).

- Synthesis : Similar quaternization methods but starting with 4-pyridine derivatives .

- Applications : Used in pharmaceutical intermediates and agrochemicals, emphasizing positional isomer effects on reactivity .

(b) 2-(Bromomethyl)-4-methylpyridine Hydrobromide (CAS: 1956322-40-9)

- Structure : Bromomethyl group at the 2-position instead of bromopropyl at the 3-position.

- Properties : Lower molecular weight (266.96 g/mol vs. 214.10 g/mol for 3-(3-bromopropyl)-4-methylpyridine) due to shorter alkyl chain .

- Hazards : Classified as a respiratory irritant (GHS Category 3), unlike the less hazardous 3-(3-bromopropyl)-4-methylpyridine .

(c) 3-(Bromomethyl)pyridine Hydrobromide (CAS: 4916-55-6)

- Structure : Bromomethyl substituent instead of bromopropyl.

- Applications : Intermediate in synthesizing thiophene and pyrrole derivatives, highlighting the role of alkyl chain length in directing reactivity .

Alkyl Chain Variants

(a) 1-(3-Bromopropyl)pyrrolidine Hydrobromide (CAS: 88806-08-0)

- Structure : Replaces pyridine with pyrrolidine, altering electronic properties.

- Molecular Weight : 273.01 g/mol, higher due to the saturated pyrrolidine ring .

- Applications : Used in organic synthesis for heterocycle formation, demonstrating the impact of heteroatom substitution .

Physical and Chemical Properties

| Property | 3-(3-Bromopropyl)-4-methylpyridine HBr | 2-(Bromomethyl)-4-methylpyridine HBr | 4-(3-Bromopropyl)pyridine HBr |

|---|---|---|---|

| Molecular Weight (g/mol) | 214.10 | 266.96 | ~273 (estimated) |

| Solubility | Readily soluble in polar solvents | Soluble in DMF, acetonitrile | Similar to positional isomers |

| Stability | Stable under inert conditions | Sensitive to moisture | Stable |

| Hazard Profile | Low acute toxicity | Respiratory irritant (GHS Category 3) | Not classified |

Activité Biologique

3-(3-Bromopropyl)-4-methylpyridine;hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a bromopropyl group attached to a pyridine ring. This structural feature is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound appears to be mediated through several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : It may interact with various receptors, affecting cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. Notable findings include:

- Antiproliferative Effects : The compound showed moderate to strong antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and H-460 (lung cancer) .

- Cytotoxicity : Cytotoxic assays indicated that the compound can induce cell death in a dose-dependent manner across different cell types .

| Cell Line | IC50 (µM) | Activity Type |

|---|---|---|

| MCF-7 | 15 | Antiproliferative |

| H-460 | 12 | Cytotoxic |

| HEK293T | 25 | Non-tumor control |

In Vivo Studies

In vivo experiments have provided insights into the safety profile and efficacy of the compound. For example, toxicity studies conducted on zebrafish models indicated that higher concentrations lead to increased mortality rates, suggesting a need for careful dosage considerations in therapeutic applications .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Results indicate:

- Inhibition of Bacterial Growth : The compound demonstrated dose-dependent inhibition of growth in bacterial cultures such as Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Escherichia coli | 32 | Antibacterial |

| Staphylococcus aureus | 16 | Antibacterial |

Comparative Analysis with Similar Compounds

Comparisons with other compounds reveal that this compound may possess unique properties due to its specific molecular structure. For instance, similar compounds like fluconazole and itraconazole exhibit antifungal activity but may not share the same mechanism of action or spectrum of activity against bacteria .

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Treatment : A study focusing on its effects on MCF-7 cells indicated promising results for further development as an anticancer agent.

- Antimicrobial Applications : Research into its antibacterial properties suggests potential use in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the common synthetic routes for 3-(3-Bromopropyl)-4-methylpyridine hydrobromide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, starting with 3-bromo-4-methylpyridine, alkylation with 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) under reflux can yield the bromopropyl intermediate. Subsequent hydrobromide salt formation is achieved by treating the freebase with HBr in ethanol . Purification often involves recrystallization or column chromatography using silica gel and dichloromethane/methanol gradients .

Q. How is the compound characterized using spectroscopic techniques?

- NMR : and NMR identify proton environments and carbon hybridization. For instance, the methyl group on pyridine resonates at ~2.5 ppm, while the bromopropyl chain shows characteristic splitting patterns .

- IR : Stretching frequencies for C-Br (~600 cm) and aromatic C-H (~3050 cm) confirm functional groups .

- XRD/DFT : X-ray diffraction validates crystal structure, while DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry .

Q. What solvents and conditions stabilize 3-(3-Bromopropyl)-4-methylpyridine hydrobromide?

The compound is hygroscopic and best stored in anhydrous solvents (e.g., acetonitrile or DMSO) under inert gas. Stability tests indicate decomposition above 150°C, requiring low-temperature storage (-20°C) for long-term preservation .

Advanced Research Questions

Q. How can researchers optimize the yield of 3-(3-Bromopropyl)-4-methylpyridine hydrobromide in multi-step syntheses?

- Reaction Optimization : Use kinetic studies to identify rate-limiting steps. For alkylation, increasing the molar ratio of 1,3-dibromopropane (1.5–2.0 equivalents) improves intermediate formation .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .

- Workup : Neutralize excess HBr with NaHCO post-reaction to prevent salt decomposition. Yield improvements from 60% to 85% are achievable with rigorous pH control .

Q. What strategies address contradictory data in reaction mechanisms involving brominated pyridines?

- Controlled Replication : Reproduce reactions under standardized conditions (e.g., fixed temperature, solvent purity) to isolate variables. For example, discrepancies in condensation product melting points (e.g., 238°C vs. 241°C) may arise from trace solvent residues .

- Advanced Analytics : Use LC-MS/MS to detect byproducts and HRMS to confirm molecular ions. Conflicting reports on regioselectivity in SNAr reactions can be resolved by -labeling studies .

Q. How does steric hindrance influence the reactivity of 3-(3-Bromopropyl)-4-methylpyridine hydrobromide in cross-coupling reactions?

- Steric Maps : Molecular modeling (e.g., Gaussian09) reveals that the methyl group at position 4 creates a steric barrier, reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Mitigation Strategies : Bulkier ligands (e.g., XPhos) or microwave-assisted heating (120°C, 30 min) enhance reaction rates by overcoming steric effects .

Methodological Considerations

- Contradiction Analysis : When literature reports conflicting melting points (e.g., 234°C vs. 241°C), perform DSC analysis to verify purity and polymorphism .

- Scale-Up Challenges : Pilot-scale syntheses often face solubility issues; switch from ethanol to DMF/HO mixtures (9:1) to improve mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.